Methyl 6-oxohexanoate
Overview
Description
It is a colorless liquid with a special fragrance and is soluble in some organic solvents such as alcohols and ether solvents, but insoluble in water . This compound is used in various applications, including chemical synthesis, fragrances, and cosmetics.
Scientific Research Applications
Methyl 6-oxohexanoate has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in organic synthesis reactions.
Biology: In biological research, it is used to study enzyme-catalyzed reactions and metabolic pathways involving esters and ketones.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development and formulation.
Industry: this compound is used in the fragrance and flavor manufacturing industry due to its special fragrance.
Preparation Methods
Methyl 6-oxohexanoate can be synthesized through several methods:
Esterification Reaction: One common method involves the esterification of 6-oxohexanoic acid with methanol.
Acylation Reaction: Another method involves the acylation of methanol with 6-oxohexanoic acid.
Ozonolysis of Cyclohexene: A more complex method involves the ozonolysis of cyclohexene followed by methanolysis and oxidation.
Chemical Reactions Analysis
Methyl 6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.
Mechanism of Action
The mechanism of action of methyl 6-oxohexanoate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a substrate for esterification, acylation, and other reactions. In biological systems, it may interact with enzymes that catalyze the hydrolysis of esters, leading to the formation of carboxylic acids and alcohols. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Methyl 6-oxohexanoate can be compared with other similar compounds, such as:
Methyl 5-formylvalerate: This compound has a similar structure but with a formyl group instead of a ketone group. It is used in similar applications but may have different reactivity and properties.
Methyl adipaldehydate: Another similar compound, which has an aldehyde group instead of a ketone group.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.
Properties
IUPAC Name |
methyl 6-oxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6-8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNFXHCDOASWAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216723 | |
Record name | Methyl 5-formylvalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6654-36-0 | |
Record name | Methyl 6-oxohexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6654-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-formylvalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006654360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 5-formylvalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-oxohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.981 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a common method for synthesizing Methyl 6-oxohexanoate?
A1: this compound can be efficiently synthesized from readily available starting materials like cyclohexene. [, , ] A common approach involves a tandem ozonolysis, methanolysis, and hydrolysis process starting from cyclohexanone enol acetate. [] This method offers a practical and scalable route to obtain gram quantities of the desired compound.
Q2: How is this compound utilized in the synthesis of more complex molecules?
A2: this compound serves as a key building block in the multi-step synthesis of natural products like dihydropipercide and pipercide, insecticidal isobutylamide derivatives found in Piper Nigrum L. [] Its structure, particularly the terminal methyl ester and ketone functionalities, makes it amenable to further chemical transformations, such as Wittig reactions and chain extension reactions, enabling the construction of more elaborate molecules. [] For instance, it acts as a precursor for synthesizing deuterated methyl 9,15-octadecadienoate and methyl 9,12,15-octadecatrienoate geometric isomers, important compounds in lipid chemistry research. []
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